N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propionamide
Overview
Description
N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propionamide is a compound that features a boron-containing dioxaborolane ring attached to a pyridine ring, which is further connected to a propionamide group
Mechanism of Action
Target of Action
The primary target of N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propionamide is currently unknown. This compound is structurally related to boronic acids and their derivatives, which are known to interact with various biological targets, including enzymes and receptors
Mode of Action
Boronic acids and their derivatives are known to form reversible covalent bonds with proteins, particularly at the active sites of enzymes . This can lead to the inhibition of enzyme activity and subsequent changes in cellular processes .
Biochemical Pathways
Given the structural similarity to boronic acids, it is possible that this compound could interfere with pathways involving enzymes that have a serine or threonine residue at their active site .
Pharmacokinetics
As a boronic acid derivative, it is likely to have good cell permeability . .
Biochemical Analysis
Biochemical Properties
N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propionamide plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and activation. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain proteases, thereby affecting protein degradation pathways. Additionally, this compound can form complexes with metal ions, which can influence its reactivity and interaction with other biomolecules .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of kinases involved in cell signaling, leading to altered phosphorylation states of key signaling proteins. Furthermore, this compound can affect the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their activity. Additionally, this compound can interact with DNA and RNA, leading to changes in gene expression. The binding of this compound to specific transcription factors can either enhance or repress the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and air. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing metabolic activity and improving cellular function. At high doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation. This compound can also affect metabolic flux, leading to changes in the levels of key metabolites. For instance, it can alter the balance of glycolytic and oxidative phosphorylation pathways, impacting cellular energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation can be influenced by factors such as pH and the presence of other biomolecules .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be targeted to particular organelles, such as the mitochondria or nucleus, through specific targeting signals or post-translational modifications. The subcellular localization of this compound can affect its activity and function, influencing processes such as energy production and gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propionamide typically involves the formation of the dioxaborolane ring followed by its attachment to the pyridine ring. One common method involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with a halogenated pyridine derivative under palladium-catalyzed cross-coupling conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propionamide can undergo various chemical reactions, including:
Oxidation: The boron-containing dioxaborolane ring can be oxidized to form boronic acids.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions include boronic acids, piperidine derivatives, and substituted pyridine compounds. These products can further undergo additional transformations to yield a variety of functionalized molecules.
Scientific Research Applications
N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propionamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of boronic esters and other boron-containing compounds.
Biology: The compound can be used in the development of boron-based drugs and as a probe in biological assays.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes
Comparison with Similar Compounds
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound features a similar dioxaborolane ring but is attached to an aniline group instead of a pyridine ring.
2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound has a phenyl group attached to the dioxaborolane ring, differing from the pyridine ring in the target compound.
Uniqueness
N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propionamide is unique due to the presence of both a boron-containing dioxaborolane ring and a pyridine ring, which confer distinct chemical and biological properties. Its ability to form reversible covalent bonds and participate in various interactions makes it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BN2O3/c1-6-12(18)17-11-7-10(8-16-9-11)15-19-13(2,3)14(4,5)20-15/h7-9H,6H2,1-5H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBYJFRRAGADVPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)NC(=O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90739337 | |
Record name | N-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90739337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1171891-19-2 | |
Record name | N-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90739337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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